1-Hexanol, 6-(methylthio)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
98433-41-1 |
|---|---|
Molecular Formula |
C7H16OS |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
6-methylsulfanylhexan-1-ol |
InChI |
InChI=1S/C7H16OS/c1-9-7-5-3-2-4-6-8/h8H,2-7H2,1H3 |
InChI Key |
QOBFSKOEYUPRCG-UHFFFAOYSA-N |
SMILES |
CSCCCCCCO |
Canonical SMILES |
CSCCCCCCO |
Origin of Product |
United States |
Synthetic Methodologies for 1 Hexanol, 6 Methylthio and Analogous Alkylthio Alcohols
Chemo-Selective Synthesis Approaches
Chemo-selective synthesis is crucial to avoid unwanted side reactions, particularly the etherification of the alcohol. This section details methodologies that achieve the desired thioetherification with high selectivity.
Dehydrative Thioetherification Reactions
Dehydrative thioetherification involves the reaction of a diol with a thiol, eliminating a molecule of water to form the C-S bond. This approach is advantageous due to its atom economy, as the only byproduct is water. chemrevlett.com
In homogeneous catalysis, the catalyst is in the same phase as the reactants. This often allows for milder reaction conditions and better selectivity.
Various transition metals catalyze the dehydrative thioetherification of alcohols and thiols. chemrevlett.com
Zinc: Inexpensive zinc salts, such as ZnI2 and ZnCl2, have been effectively used to catalyze the reaction between benzylic alcohols and various thiols. chemrevlett.com For instance, ZnCl2 (10 mol%) has been shown to efficiently catalyze the synthesis of alkyl-aryl thioethers from benzylic alcohols and thiophenols under ambient conditions. chemrevlett.com This method is also applicable for gram-scale synthesis. chemrevlett.com
Palladium: Palladium catalysts, such as [{(R,R)-diop}PdCl2]/AgOTf, have been used for the dehydrative thioetherification of secondary benzylic alcohols with a range of thiols, including aliphatic, benzylic, and aromatic ones, affording excellent yields. chemrevlett.com Cationic palladium(II) complexes also catalyze the dehydrative nucleophilic substitution of benzhydryl alcohols with benzenethiols in water. chemrevlett.com
Nickel: Nickel nanoparticles have been reported as efficient catalysts for the dehydrative coupling of alcohols with thiols under ambient conditions, with acetonitrile (B52724) being the preferred solvent. chemrevlett.com This system has been used to synthesize a variety of functionalized thioethers. chemrevlett.com More recently, nickel-catalyzed decarbonylative thioetherification of carboxylic acids and thioesters has emerged as a powerful method for forming C-S bonds. researchgate.netrsc.orgnsf.gov This approach is notable for its broad functional group tolerance. rsc.org
Table 1: Comparison of Metal-Catalyzed Dehydrative Thioetherification
| Catalyst System | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|
| ZnCl₂ (10 mol%) | Benzylic alcohols, Thiophenols | Ambient | Moderate to High | chemrevlett.com |
| [{(R,R)-diop}PdCl₂]/AgOTf | sec-Phenethyl alcohol, Various thiols | 50 °C, MeCN | Up to 99% | chemrevlett.com |
| Nano-Ni (10 mol%) | Alcohols/Phenols, (Hetero)aryl thiols | Room Temp, MeCN | Good | chemrevlett.com |
| Ni(OTf)₂ | 2-hydroxy-2-mesitylacetic acid, 3,5-di-tert-butylphenol | 160 °C, Argon | - | unibo.it |
Metal-free systems provide an alternative to potentially toxic or expensive metal catalysts. nih.govresearchgate.net
Triflic Acid (TfOH): Triflic acid is a powerful Brønsted acid catalyst for dehydrative thioetherification. nih.gov A low catalyst loading of 1 mol% TfOH in nitromethane (B149229) at 80°C can yield the desired thioether in high yields. nih.gov This system has been shown to be effective for a variety of alcohol and thiol substrates. nih.gov Triflic acid has also been utilized in the synthesis of thiochromans from thiophenols and allylic alcohols. nih.gov
Nafion®: Nafion®, a perfluorinated solid-phase resin with superacidic sulfonic acid groups, serves as a recyclable heterogeneous catalyst for dehydrative thioetherification. nih.govresearchgate.netresearchgate.net It offers the advantage of easy separation from the reaction mixture and potential for reuse. nih.govresearchgate.net
Table 2: Metal-Free Acid-Catalyzed Dehydrative Thioetherification
| Catalyst | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|
| Triflic Acid (1 mol%) | Alcohols, Thiols | 80 °C, CH₃NO₂ | Up to 90% | nih.gov |
| Nafion® | Alcohols, Thiols | - | Good | nih.govresearchgate.netresearchgate.net |
Heterogeneous catalysts exist in a different phase from the reactants, which simplifies catalyst recovery and product purification. nih.gov
Solid Acid Catalysts: Amorphous solid acids, such as silica-alumina with a low alumina (B75360) content, have demonstrated high activity and selectivity in the synthesis of thioethers from alcohols and thiols, even under solvent-free conditions. beilstein-journals.org The reaction rate is influenced by the electron density at the carbinol carbon of the alcohol substrate. beilstein-journals.org
Nafion®: As mentioned previously, Nafion® is a prime example of a heterogeneous catalyst used in dehydrative thioetherification, highlighting its versatility. nih.govresearchgate.netresearchgate.net
Homogeneous Catalysis
Thiol-Free Thioetherification Protocols (e.g., Isothiouronium Salts)
To circumvent the use of often malodorous and easily oxidized thiols, thiol-free methods have been developed. rsc.orgrsc.org
Isothiouronium Salts: Isothiouronium salts are stable, odorless, and easily accessible crystalline solids that serve as effective deoxasulfenylating agents for alcohols. rsc.orgnih.govresearchgate.net This method allows for a stereoselective, thiol-free synthesis of thioethers. rsc.orgnih.gov The reaction is scalable and tolerates a wide range of functional groups that might be incompatible with other methods like the Mitsunobu reaction. rsc.orgnih.gov The process involves the reaction of an alcohol with an isothiouronium salt in the presence of a base. rsc.org This approach has been successfully applied to the late-stage modification of complex and biologically relevant molecules. rsc.orgnih.gov
Table 3: Thiol-Free Thioetherification using Isothiouronium Salts
| Substrates | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alcohol, Isothiouronium salt | BTMG (base) | rt, 2 h, CHCl₃ | Varies | rsc.orgnih.gov |
Nucleophilic Substitution Reactions Involving Sulfur Species
A primary and efficient method for synthesizing 1-Hexanol (B41254), 6-(methylthio)- involves the nucleophilic substitution of a suitable haloalcohol with a sulfur-containing nucleophile. This approach is favored for its directness and the ready availability of starting materials. The reaction typically involves a 6-halo-1-hexanol, such as 6-bromo-1-hexanol, which is treated with a methylthiolate source, most commonly sodium thiomethoxide (NaSMe). The thiolate anion acts as a potent nucleophile, displacing the halide to form the thioether linkage.
The general reaction can be depicted as: X-(CH₂)₆-OH + CH₃S⁻ → CH₃S-(CH₂)₆-OH + X⁻ (where X = Cl, Br, I)
This reaction is typically carried out in a polar solvent, such as ethanol (B145695) or methanol, to facilitate the dissolution of the reactants. The versatility of this method allows for the synthesis of a wide array of analogous alkylthio alcohols by simply varying the starting haloalcohol and the alkylthiolate.
Table 1: Examples of Nucleophilic Substitution for Alkylthio Alcohol Synthesis
| Starting Haloalcohol | Sulfur Nucleophile | Product |
|---|---|---|
| 6-Chloro-1-hexanol | Sodium thiomethoxide | 1-Hexanol, 6-(methylthio)- |
| 5-Bromo-1-pentanol | Sodium thioethoxide | 1-Pentanol, 5-(ethylthio)- |
Stereoselective and Enantioselective Synthetic Routes
The creation of chiral centers with high enantiopurity is a significant challenge in modern organic synthesis. For molecules like 1-Hexanol, 6-(methylthio)-, where chirality can be introduced, stereoselective methods are paramount.
Biocatalysis has emerged as a powerful tool for achieving high levels of stereoselectivity. Ene-reductases, a class of enzymes, are particularly effective in the asymmetric reduction of carbon-carbon double bonds. While direct biocatalytic synthesis of 1-Hexanol, 6-(methylthio)- is not extensively documented, the principle can be applied to create chiral precursors. For instance, an unsaturated precursor like (E)-6-(methylthio)hex-2-enal could be stereoselectively reduced by an ene-reductase to yield a chiral aldehyde, which can then be further reduced to the corresponding chiral alcohol. The choice of enzyme dictates the resulting stereochemistry (R or S).
Table 2: Hypothetical Biocatalytic Reduction for Chiral Precursor Synthesis
| Enzyme Source | Substrate | Potential Chiral Product |
|---|---|---|
| Saccharomyces cerevisiae | (E)-6-(methylthio)hex-2-enal | (S)-6-(methylthio)hexanal |
Asymmetric organocatalysis provides another avenue for the enantioselective synthesis of complex molecules. Chiral phosphines have been successfully employed as catalysts in a variety of reactions, including the conjugate addition of nucleophiles to α,β-unsaturated systems. In the context of synthesizing chiral alkylthio alcohols, a chiral phosphine (B1218219) could catalyze the addition of a thiol to an appropriately functionalized Michael acceptor. This would establish a chiral center bearing the thioether moiety, which could then be elaborated to the final alcohol product.
Derivatization and Functionalization Strategies
The presence of both a hydroxyl group and a thioether linkage in 1-Hexanol, 6-(methylthio)- allows for a range of chemical modifications, enabling the fine-tuning of its properties and the introduction of new functionalities.
Esterification and Etherification of the Alcohol Moiety
The terminal alcohol group of 1-Hexanol, 6-(methylthio)- is readily derivatized.
Esterification: Reaction with a carboxylic acid or its derivatives (e.g., acid chloride, anhydride) in the presence of a catalyst or a base yields the corresponding ester. For example, treatment with acetic anhydride (B1165640) would produce 6-(methylthio)hexyl acetate.
Etherification: The Williamson ether synthesis can be employed to form ethers. This involves deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide. For instance, reaction with benzyl (B1604629) bromide would yield 6-(methylthio)-1-(phenylmethoxy)hexane.
Oxidation of the Thioether Group to Sulfoxides and Sulfones
The sulfur atom in the thioether group can be selectively oxidized to two higher oxidation states: sulfoxide (B87167) and sulfone. The choice of oxidant and reaction conditions determines the outcome.
Oxidation to Sulfoxide: Controlled oxidation, often using one equivalent of an oxidizing agent like hydrogen peroxide or sodium periodate, converts the thioether to a sulfoxide, yielding 1-Hexanol, 6-(methylsulfinyl)-. This introduces a chiral center at the sulfur atom.
Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant, such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of the sulfone, 1-Hexanol, 6-(methylsulfonyl)-.
Table 3: Derivatization and Functionalization Reactions of 1-Hexanol, 6-(methylthio)-
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Esterification | Acetic Anhydride, Pyridine | 6-(methylthio)hexyl acetate |
| Etherification | 1. Sodium Hydride 2. Benzyl Bromide | 6-(methylthio)-1-(phenylmethoxy)hexane |
| Oxidation | Hydrogen Peroxide (1 eq.) | 1-Hexanol, 6-(methylsulfinyl)- |
Incorporation into Larger Molecular Architectures (e.g., Naphthoquinone, Imidazole (B134444) Derivatives)
Alkylthio alcohols, such as 1-Hexanol, 6-(methylthio)-, and its analogs serve as valuable building blocks in organic synthesis for the construction of more complex molecules. Their bifunctional nature, possessing both a hydroxyl and a thioether group, allows for their integration into diverse molecular scaffolds, notably naphthoquinones and imidazoles. This incorporation is often achieved through nucleophilic substitution reactions where the sulfur atom acts as the nucleophile.
Naphthoquinone Derivatives
The synthesis of naphthoquinone derivatives bearing alkylthio alcohol side chains is a significant area of chemical research, given the wide range of biological activities associated with the naphthoquinone core. tubitak.gov.trnih.gov A common strategy involves the reaction of a halogenated naphthoquinone with a mercaptoalkanol.
Specifically, 2,3-dichloro-1,4-naphthoquinone is a frequently used starting material. researchgate.netresearchgate.net It reacts with S-nucleophiles like mercaptoalkanols in a nucleophilic substitution reaction. For instance, new 2,3-disubstituted-1,4-naphthoquinone compounds have been synthesized by reacting 2,3-dichloro-1,4-naphthoquinone with various mercapto-alcohols. istanbul.edu.tr In one study, 2-(butylthio)-3-chloronaphthalene-1,4-dione, itself synthesized from 2,3-dichloro-1,4-naphthoquinone, was used as a starting material for further substitution with various nucleophiles. researchgate.net
Another approach involves the reaction of 2-(6-aminohexyl-1-ol)-3-chloro-1,4-naphthoquinone with various mercaptoalkanols, including 6-mercaptohexanol, to yield novel disubstituted naphthoquinones. istanbul.edu.tr The reaction of 2,3-dichloro-1,4-naphthoquinone with 6-mercapto-1-hexanol (B159029) has been specifically documented to produce new S,O-substituted naphthoquinone compounds. researchgate.net These reactions typically proceed in the presence of a base, such as sodium carbonate, in a suitable solvent system like ethanol. istanbul.edu.tr
The following table summarizes the synthesis of various naphthoquinone derivatives incorporating thioalkanol moieties.
Table 1: Synthesis of Naphthoquinone Derivatives with Thioalkanol Side Chains
| Starting Material | Reagent | Synthesized Compound | Reference |
|---|---|---|---|
| 2,3-dichloro-1,4-naphthoquinone | 6-mercapto-1-hexanol | 2-Chloro-3-(6-hydroxyhexylthio)-1,4-naphthoquinone | researchgate.net |
| 2-Chloro-3-(6-hydroxyhexylthio)-1,4-naphthoquinone | 6-mercapto-1-hexanol | 2,3-bis(6-hydroxyhexylthio)-1,4-naphthoquinone | researchgate.net |
| 2-(6-aminohexyl-1-ol)-3-chloro-1,4-naphthoquinone | 2-mercaptoethanol | 2-(6-aminohexyl-1-ol)-3-(2-hydroxyethylthio)-1,4-naphthoquinone | istanbul.edu.tr |
| 2-(6-aminohexyl-1-ol)-3-chloro-1,4-naphthoquinone | 4-mercapto-1-butanol | 2-(6-aminohexyl-1-ol)-3-(4-hydroxybutylthio)-1,4-naphthoquinone | istanbul.edu.tr |
| 2-(6-aminohexyl-1-ol)-3-chloro-1,4-naphthoquinone | 6-mercaptohexanol | 2-(6-aminohexyl-1-ol)-3-(6-hydroxyhexylthio)-1,4-naphthoquinone | istanbul.edu.tr |
Imidazole Derivatives
The imidazole ring is a fundamental heterocyclic structure found in many biologically active compounds. nih.gov The synthesis of imidazole derivatives containing alkylthio side chains has been explored to develop new therapeutic agents. psu.edunih.gov A general and efficient method for synthesizing N-alkyl-2-(alkylthio)-1H-imidazole derivatives involves a one-step reaction that benefits from mild conditions and readily available starting materials. nih.gov
One synthetic route starts with the preparation of a 2-thio-imidazole intermediate, such as 5-hydroxymethyl-1-methyl-2-thio-imidazole, which can be synthesized from dihydroxyacetone. psu.edu This intermediate then reacts with an alkyl halide to afford the corresponding substituted alkylthio imidazole. psu.edu The hydroxyl group on such a scaffold can then be further modified, for example, by oxidation to an aldehyde or carboxylic acid, to allow for amide bond formation with other molecules. psu.edu
Another strategy involves the reaction of an N-protected imidazole with a lithiating agent, followed by reaction with an alkyl disulfide to introduce the alkylthio group at the 2-position of the imidazole ring. google.com Various synthetic methods have been developed for preparing a wide range of imidazole derivatives, showcasing the versatility of this heterocyclic core in medicinal chemistry. researchgate.netresearchgate.net
The table below provides examples of synthesized imidazole derivatives that incorporate an alkylthio moiety, illustrating the synthetic strategies employed.
Table 2: Examples of Synthesized Alkylthio Imidazole Derivatives
| Imidazole Precursor | Alkylating/Thiolating Agent | Synthesized Derivative Class | Synthetic Goal | Reference |
|---|---|---|---|---|
| 5-hydroxymethyl-1-methyl-2-thio-imidazole | Alkyl iodide | 5-hydroxymethyl-1-methyl-2-alkylthio-imidazole | Precursors for captopril (B1668294) analogues | psu.edu |
| Imidazole | Substituted aryldiazonium chlorides | 2-(substituted phenyl)-1H-imidazoles | Intermediates for further derivatization | researchgate.net |
| Imidazole (27) | 3,4-dichlorobenzyl bromide, ethyl bromoacetate, etc. | 1-substituted-1H-imidazoles | General synthesis of imidazole-based compounds | researchgate.net |
Advanced Analytical Methodologies for Characterization and Detection of 1 Hexanol, 6 Methylthio
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating 1-Hexanol (B41254), 6-(methylthio)- from various matrices, allowing for its subsequent identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 1-Hexanol, 6-(methylthio)-. In this method, the compound is first vaporized and separated from other components in a sample as it passes through a long, thin capillary column within a gas chromatograph. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the inside of the column.
Following separation in the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecule into a unique pattern of ions of different masses. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. By comparing the obtained mass spectrum with reference spectra in databases, the identity of 1-Hexanol, 6-(methylthio)- can be confirmed. scielo.broup.com The retention time, the time it takes for the compound to travel through the GC column, provides an additional layer of identification. oup.com For instance, in the analysis of volatile compounds in soy sauce, GC-MS is used to separate and identify various components, including sulfur-containing compounds. oup.com Similarly, studies on pineapple processing residues have utilized GC-MS to identify a range of volatile compounds, including alcohols and sulfur-containing esters. scielo.br
For highly complex samples where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced resolution. chromatographyonline.comnih.gov This technique employs two different capillary columns connected in series, each with a different stationary phase, providing two dimensions of separation. chromatographyonline.com Typically, a nonpolar column is used in the first dimension and a polar column in the second. chromatographyonline.com A modulator, positioned between the two columns, traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast separation. nih.gov
This two-dimensional separation spreads the components of a mixture over a two-dimensional plane, resolving compounds that would otherwise co-elute in a single-column separation. nih.gov When coupled with a time-of-flight mass spectrometer (TOF-MS), which offers high-speed data acquisition, GCxGC-MS becomes an exceptionally powerful tool for the detailed analysis of complex volatile profiles in samples like wine. mdpi.commdpi.com This enhanced separation capability is crucial for distinguishing isomers and identifying trace components in intricate matrices. mdpi.com
Gas chromatography-olfactometry (GC-O) is a unique analytical technique that combines the separation power of gas chromatography with human sensory perception. pfigueiredo.orgmdpi.com As the separated compounds elute from the GC column, the effluent is split into two paths. One path leads to a conventional detector, such as a flame ionization detector (FID) or a mass spectrometer, while the other is directed to a sniffing port where a trained analyst can detect and describe the odor of each compound as it elutes. pfigueiredo.orgmdpi.com
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for determining the precise molecular structure of 1-Hexanol, 6-(methylthio)- once it has been isolated or identified.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the different types of hydrogen atoms in a molecule and their chemical environment. The spectrum displays signals (peaks) at different chemical shifts (measured in parts per million, ppm), with the position of each peak corresponding to a specific type of proton. The integration of the peak area reveals the relative number of protons giving rise to the signal, and the splitting pattern (multiplicity) of the peak indicates the number of neighboring protons. For 1-Hexanol, the ¹H NMR spectrum would show characteristic signals for the protons on the carbon attached to the hydroxyl group, the protons on the carbons in the alkyl chain, and the protons of the methylthio group. chemicalbook.comnih.govresearchgate.net
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. The chemical shift of each signal indicates the type of carbon atom (e.g., sp³, sp², sp) and its electronic environment. This technique is complementary to ¹H NMR and helps to confirm the carbon framework of 1-Hexanol, 6-(methylthio)-.
Table 1: Predicted ¹H NMR Spectral Data for 1-Hexanol, 6-(methylthio)-
| Atom No. | Chemical Shift (ppm) | Multiplicity | Number of Hydrogens |
| 1 | 3.60 | Triplet | 2 |
| 2 | 1.55 | Quintet | 2 |
| 3 | 1.38 | Multiplet | 2 |
| 4 | 1.32 | Multiplet | 2 |
| 5 | 1.59 | Quintet | 2 |
| 6 | 2.48 | Triplet | 2 |
| 7 | 2.09 | Singlet | 3 |
Data is based on predicted values and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for 1-Hexanol, 6-(methylthio)-
| Atom No. | Chemical Shift (ppm) |
| C1 | 62.5 |
| C2 | 32.7 |
| C3 | 25.5 |
| C4 | 28.9 |
| C5 | 34.0 |
| C6 | 35.8 |
| C7 (S-CH₃) | 15.3 |
Data is based on predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the amount of light absorbed by the sample versus the frequency of the radiation.
For 1-Hexanol, 6-(methylthio)-, the IR spectrum would show characteristic absorption bands that confirm the presence of key functional groups. A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. maricopa.edupressbooks.publibretexts.org The spectrum would also display C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain, typically in the range of 2850-3000 cm⁻¹. maricopa.edupressbooks.pub The presence of the thioether (sulfide) group (C-S) would give rise to weaker absorptions in the fingerprint region of the spectrum, which is generally below 1500 cm⁻¹. While not always as distinct as the O-H stretch, the C-S stretch provides further evidence for the compound's structure.
Table 3: Characteristic IR Absorption Bands for 1-Hexanol, 6-(methylthio)-
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (sp³) | 2850 - 3000 | Medium to Strong |
| C-O (Alcohol) | 1050 - 1260 | Medium to Strong |
| C-S (Thioether) | 600 - 800 | Weak to Medium |
Note: The exact positions of the peaks can be influenced by the molecular environment and sample state.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the definitive identification of 1-Hexanol, 6-(methylthio)-. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. While a publicly available, verified mass spectrum for 1-Hexanol, 6-(methylthio)- is not readily found in major databases like the NIST WebBook, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for primary alcohols and alkyl thioethers. nist.govucdavis.eduaip.org
The molecular ion peak (M⁺·) would be expected at a mass-to-charge ratio (m/z) of 148, corresponding to its molecular weight (C₇H₁₆OS). sigmaaldrich.comncats.io Key fragmentation pathways would likely include:
Alpha-cleavage adjacent to the oxygen atom, resulting in the loss of an alkyl radical to form a stable oxonium ion.
Loss of water (M-18), a common fragmentation for alcohols, leading to a peak at m/z 130.
Cleavage at the C-S bonds , which is characteristic of thioethers. This could lead to fragments such as [CH₃S]⁺ (m/z 47) or fragments resulting from the loss of ·SCH₃ (m/z 101).
Cleavage of the alkyl chain , producing a series of hydrocarbon fragments.
For comparison, the EI mass spectrum of the related isomer, R-3-(Methylthio)-1-hexanol, shows prominent peaks at m/z 55, 41, and 61, indicating complex fragmentation of the carbon chain and rearrangements. ucdavis.edu The spectrum of 1-Hexanol itself is dominated by fragments resulting from the loss of water and subsequent alkene fragments. nist.govhmdb.ca
Table 1: Predicted Key Mass Fragments for 1-Hexanol, 6-(methylthio)- in EI-MS
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |
| 148 | [C₇H₁₆OS]⁺· | Molecular Ion (M⁺·) |
| 130 | [C₇H₁₄S]⁺· | Loss of H₂O from the alcohol group |
| 101 | [C₆H₁₃O]⁺ | Cleavage of the C-S bond with loss of ·SCH₃ |
| 87 | [C₄H₉S]⁺ | Cleavage of the C-C bond beta to the sulfur atom |
| 47 | [CH₃S]⁺ | Cleavage of the C-S bond to form the methylthio cation |
| 31 | [CH₃O]⁺ | Alpha-cleavage at the alcohol group |
This table is based on predicted fragmentation patterns and not on experimentally verified data for this specific compound.
Sample Preparation and Enrichment Techniques for Trace Analysis
Given that volatile sulfur compounds (VSCs) are often present in complex matrices at very low concentrations (ng/L to µg/L range), sample preparation is a critical step to isolate and concentrate them prior to analysis. nih.govjfda-online.comnih.gov Effective enrichment techniques are essential to bring the analyte concentration to a level that is within the detection limits of the analytical instrument. nih.gov
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds. oup.comnih.gov Headspace SPME (HS-SPME) is particularly suitable for analyzing VSCs in liquid and solid samples. nih.govnih.gov The technique involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Analytes partition from the sample matrix into the headspace and then adsorb onto the fiber. mdpi.com
The choice of fiber coating is crucial for efficient extraction. For a broad range of VSCs, including those with varying polarities and molecular weights, a multiphase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often preferred. nih.govmdpi.comresearchgate.net The DVB phase is effective for larger analytes, CAR (a carbon molecular sieve) for small molecules, and PDMS for nonpolar compounds. mdpi.com
Optimization of extraction parameters is key to maximizing sensitivity. Studies on VSC analysis have shown that factors such as extraction time and temperature, sample dilution (especially for alcoholic matrices), and the addition of salt (salting out effect) significantly influence extraction efficiency. nih.govmdpi.com For instance, diluting samples with high ethanol (B145695) content and adding sodium chloride can improve the extraction of VSCs. nih.govmdpi.com
Table 2: Typical HS-SPME Parameters for Volatile Sulfur Compound Analysis
| Parameter | Typical Condition | Rationale / Finding | Source |
| Fiber Coating | 50/30 µm DVB/CAR/PDMS | Offers broad-range analyte extraction, suitable for diverse VSCs. | nih.govmdpi.com |
| Extraction Temp. | 35 - 45 °C | Balances analyte volatility with fiber adsorption efficiency; higher temperatures can decrease partitioning for some volatiles. | nih.govnih.gov |
| Extraction Time | 30 - 60 min | Longer times allow for equilibrium to be reached, especially for less volatile compounds. | nih.govnih.govresearchgate.net |
| Sample Matrix | Dilution to <5% v/v ethanol; Addition of 20% w/v NaCl | Reduces matrix effects from high ethanol concentrations and enhances analyte partitioning into the headspace ("salting-out"). | nih.govmdpi.com |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional and robust method for extracting volatile compounds from liquid samples. nih.govresearchgate.net The technique relies on the differential solubility of the target analyte between the sample matrix (typically aqueous) and an immiscible organic solvent. core.ac.uk Dichloromethane is a common solvent used for the extraction of a wide range of aroma compounds, including VSCs, from matrices like wine. researchgate.net
The process generally involves mixing the sample with the extraction solvent, allowing the phases to separate, and then collecting the organic phase containing the analytes. cabidigitallibrary.org This can be repeated multiple times to improve recovery. cabidigitallibrary.org While effective and capable of extracting a broad range of compounds in a single step, LLE is often time-consuming and requires significant volumes of organic solvents, which may need to be carefully evaporated to concentrate the extract. researchgate.netcabidigitallibrary.org
Table 3: Common Parameters for Liquid-Liquid Extraction of Volatiles
| Parameter | Solvent/Condition | Application Notes | Source |
| Extraction Solvent | Dichloromethane | Effective for a wide range of volatile and semi-volatile compounds. | researchgate.net |
| Solvent Volume | Multiple extractions with smaller volumes (e.g., 3 x 5 mL) | Generally more efficient than a single extraction with a large volume. | cabidigitallibrary.org |
| Sample Modifier | Addition of Sodium Chloride (NaCl) | Increases the ionic strength of the aqueous phase, reducing the solubility of organic analytes and promoting their transfer to the organic solvent. | cabidigitallibrary.org |
| Post-Extraction | Centrifugation, drying (e.g., with Na₂SO₄), concentration | Steps to remove residual water and sample matrix components, and to concentrate the analytes before GC analysis. | researchgate.netcabidigitallibrary.org |
Chemical Derivatization for Enhanced Detection
Chemical derivatization is a strategy used to improve the analytical properties of target compounds, which is particularly useful for thiols and alcohols. nih.govresearchgate.net The process involves chemically modifying the analyte to create a derivative that is more volatile, more thermally stable, or more easily ionized, thereby enhancing its detectability by GC-MS. jfda-online.comnih.gov For thiols, derivatization also serves to protect the reactive thiol group from oxidation. researchgate.net
Various reagents can be used to target the thiol group. For instance, 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) reacts with thiols to form derivatives that are highly sensitive to electron capture detection (ECD) and can be readily analyzed by MS. jfda-online.com More recently, novel reagents such as pyrylium-based compounds have been developed for the rapid and selective labeling of thiols, which significantly improves their detection in mass spectrometry. nih.govresearchgate.net These reagents often introduce a charged tag, enhancing ionization efficiency. nih.govresearchgate.net
Table 4: Examples of Derivatization Reagents for Thiols
| Reagent | Target Functional Group | Advantage | Source |
| Pentafluorobenzyl Bromide (PFBBr) | Thiol (-SH) | Forms derivatives with high electron affinity, enhancing sensitivity for ECD and MS. | jfda-online.com |
| Pyrylium-based Reagents (e.g., MTMP, MTPP) | Thiol (-SH) | Provides covalent charge-tagging for enhanced MALDI-MSI detection and selectivity. | nih.gov |
| N-(acridin-9-yl)-2-bromoacetamide (AYBA) | Thiol (-SH) | Greatly enhances detection sensitivity for LC-MS analysis of low-molecular-weight thiols. | rsc.org |
| Ethyl Propiolate | Thiol (-SH) | Enables derivatization directly in the sample matrix for GC-EI-MS analysis. | unimi.it |
Novel Detection Principles (e.g., Thiol-Functionalized Gold Nanoparticles)
Beyond traditional chromatographic methods, novel detection principles are being explored for the rapid and sensitive sensing of VSCs. One promising approach involves the use of gold nanoparticles (AuNPs). doi.orgnih.gov The unique optical and electronic properties of AuNPs make them excellent candidates for colorimetric and electrochemical sensors. doi.orgresearchgate.net
The detection mechanism often relies on the strong affinity between sulfur and gold. acs.orgacs.org When VSCs containing thiol or thioether groups, such as 1-Hexanol, 6-(methylthio)-, interact with AuNPs, they can induce aggregation of the nanoparticles. doi.org This aggregation event causes a distinct change in the surface plasmon resonance (LSPR) of the AuNPs, resulting in a visible color change of the solution (e.g., from red to blue) and a shift in the UV-Vis absorption spectrum. doi.org This principle allows for the development of simple, rapid, and highly sensitive colorimetric sensors.
Furthermore, chemiresistors can be fabricated using films of thiol-functionalized AuNPs. nih.gov When exposed to volatile organic compounds, the absorption of analyte molecules into the nanoparticle film causes a change in its electrical resistance, which can be measured. The selectivity and sensitivity of these sensors can be tuned by modifying the chemical structure of the thiol ligands capping the AuNPs. nih.gov
Computational and Theoretical Studies of 1 Hexanol, 6 Methylthio
Quantum Chemical Approaches to Molecular Structure and Conformation
Quantum chemical methods are fundamental to determining the three-dimensional structure and conformational preferences of molecules like "1-Hexanol, 6-(methylthio)-". The presence of a flexible six-carbon chain, along with the hydroxyl and methylthio functional groups, allows the molecule to adopt numerous spatial arrangements, or conformers.
A Karplus-type analysis, which correlates nuclear magnetic resonance (NMR) vicinal coupling constants with dihedral angles, can be used in conjunction with computational models to experimentally validate the predicted conformations. nih.gov For example, in similar sulfur-containing ring systems, DFT calculations have shown that the six-membered ring can exist in a slightly distorted chair conformation. nih.gov
Table 1: Key Aspects of Conformational Analysis for 1-Hexanol (B41254), 6-(methylthio)-
| Computational Method | Property Investigated | Significance for 1-Hexanol, 6-(methylthio)- |
|---|---|---|
| Density Functional Theory (DFT) | Potential Energy Surface | Identifies all possible low-energy conformers and the energy barriers between them. |
| Geometry Optimization | Bond Lengths, Bond Angles, Dihedral Angles | Provides the precise 3D structure of the most stable conformers. |
| Frequency Analysis | Vibrational Frequencies | Confirms that optimized structures are true energy minima and provides theoretical infrared spectra. |
| NMR Coupling Constant Calculation | 3JHH Coupling Constants | Allows for direct comparison with experimental NMR data to validate the computed structure. nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of molecules, which in turn governs their reactivity. acs.org For "1-Hexanol, 6-(methylthio)-", DFT calculations can illuminate the distribution of electrons and identify sites susceptible to nucleophilic or electrophilic attack.
Key electronic properties that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. In "1-Hexanol, 6-(methylthio)-", the HOMO is likely to have significant contributions from the non-bonding electrons on the sulfur and oxygen atoms, making these sites nucleophilic. The sulfur atom, being larger and more polarizable than oxygen, generally acts as a better nucleophile. nih.gov
DFT can also generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. These maps would show regions of negative potential (red) around the electronegative oxygen and sulfur atoms, indicating their nucleophilic character, and regions of positive potential (blue) around the hydroxyl proton and the carbons attached to the heteroatoms, indicating their electrophilic character. Such calculations are crucial for understanding how the molecule interacts with other reagents. For instance, studies on the pKa of thiols have successfully used DFT calculations, often including explicit solvent molecules, to achieve results within one pKa unit of experimental values. nih.govnih.gov
Table 2: Electronic Properties from DFT and Their Relevance
| Calculated Property | Description | Relevance to Reactivity |
|---|---|---|
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher polarizability and greater reactivity. |
| Electrostatic Potential (ESP) | A map of the electrostatic potential on the electron density surface. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. |
| Mulliken/NPA Atomic Charges | Calculated partial charges on each atom. | Quantifies the electron distribution and helps predict sites for chemical attack. |
Mechanistic Modeling of Thioether-Forming Reactions
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, such as those used to synthesize "1-Hexanol, 6-(methylthio)-". The formation of the thioether linkage can be achieved through various synthetic routes, and theoretical modeling can help to understand the reaction pathways, transition states, and factors controlling selectivity.
One common method for thioether synthesis is the nucleophilic substitution (SN2) reaction between a thiolate and an alkyl halide. nih.gov Computational modeling of this process would involve locating the transition state structure and calculating its energy, which corresponds to the activation barrier of the reaction. This provides a quantitative measure of the reaction rate.
More modern, thiol-free synthetic methods have been developed, for example, using alcohols directly. nih.gov One such organocatalytic protocol involves the photochemical generation of an aryl radical, which is then trapped by a sulfur source like tetramethylthiourea. nih.gov The subsequent step involves an attack by the alcohol via a polar path to form the thioether product. nih.gov Mechanistic modeling of such a complex, multi-step reaction could use DFT to map out the potential energy surface for each step, identifying intermediates and transition states to rationalize the reaction's outcome and efficiency. Similarly, acid-catalyzed dehydrative thioetherification, which proceeds via an SN1-type mechanism, has been studied computationally to confirm the involvement of a carbocation intermediate. researchgate.net
Prediction of Spectroscopic Properties (e.g., Absorption Spectra, Solvatochromic Shifts)
Theoretical methods can predict spectroscopic properties, which are essential for characterizing molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis). researchgate.netrsc.orgarxiv.org For "1-Hexanol, 6-(methylthio)-", TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations typically involve transitions from the HOMO to the LUMO or other low-lying unoccupied orbitals. rsc.org
Furthermore, computational models can predict how the absorption spectrum changes in different solvents, a phenomenon known as solvatochromism. nih.govresearchgate.net By incorporating a polarizable continuum model (PCM) or explicit solvent molecules into the DFT calculations, it is possible to simulate the effect of solvent polarity on the electronic transition energies. nih.gov This can explain the bathochromic (red) or hypsochromic (blue) shifts observed experimentally when a compound is dissolved in various solvents. Such studies provide insight into the change in dipole moment of the molecule upon electronic excitation. researchgate.net
Beyond UV-Vis spectra, other spectroscopic properties like NMR chemical shifts and coupling constants can also be computed with high accuracy, aiding in the structural elucidation of the molecule and its conformers. chemrxiv.org
Table 3: Computational Prediction of Spectroscopic Properties
| Spectroscopic Property | Computational Method | Predicted Information |
|---|---|---|
| UV-Vis Absorption Spectrum | Time-Dependent DFT (TD-DFT) | Absorption wavelengths (λmax), molar extinction coefficients, and nature of electronic transitions (e.g., n→π, π→π). researchgate.netrsc.org |
| Solvatochromic Shifts | TD-DFT with solvent models (e.g., PCM) | Predicts the shift in λmax as a function of solvent polarity, providing insight into solute-solvent interactions. nih.gov |
| NMR Spectra | DFT (GIAO method) | Predicts 1H and 13C chemical shifts and coupling constants, which are crucial for structure verification. chemrxiv.org |
| Infrared (IR) Spectrum | DFT (Frequency Analysis) | Predicts vibrational frequencies and intensities, corresponding to the stretching and bending modes of functional groups. |
Molecular Dynamics Simulations of Interfacial Interactions (Analogous to Hexanols)
Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules and their interactions in condensed phases, such as at interfaces. aps.orgyoutube.com For an amphiphilic molecule like "1-Hexanol, 6-(methylthio)-", MD simulations can provide detailed insights into its behavior at interfaces, such as the water-air or a lipid-water interface.
Using 1-hexanol as an analogue, MD simulations have been performed to model the liquid-liquid interface between water and hexanol. nih.gov These simulations show that 1-hexanol molecules form a structured bilayer at the interface. nih.gov The first layer orients its polar hydroxyl (-OH) groups towards the aqueous phase, while the second layer has the opposite orientation. nih.gov This arrangement of polar groups can stabilize a charge separation, creating an electrical double layer when ions are present. nih.gov
For "1-Hexanol, 6-(methylthio)-", one would expect similar behavior. MD simulations could predict its preferred orientation, with the polar hydroxyl group interacting favorably with water and the nonpolar hexyl chain and methylthio group extending away from the aqueous phase. The simulations can quantify properties like the area per molecule at the interface, the ordering of the alkyl chains, and the extent of hydrogen bonding between the alcohol headgroups and water molecules. Such simulations are crucial for understanding the molecule's role as a potential surfactant or its interaction with biological membranes. Studies on short-chain alcohols have shown that they can partition into the headgroup region of lipid bilayers, reducing interfacial tension and altering the mechanical properties of the membrane. nih.gov
Environmental Chemistry and Biogeochemical Cycling of Alkylthio Alcohols
Biodegradation Pathways and Microbial Metabolism
Biodegradation is a key process in the environmental breakdown of organic compounds. Microorganisms utilize these substances as sources of carbon and energy, leading to their transformation and potential mineralization.
The presence of both an alcohol functional group and a sulfur-containing moiety suggests that "1-Hexanol, 6-(methylthio)-" is susceptible to degradation under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, which are prevalent in wastewater treatment systems and surface waters.
Under aerobic conditions , the primary alcohol group of "1-Hexanol, 6-(methylthio)-" is expected to be readily oxidized. Studies on its parent alcohol, 1-Hexanol (B41254), show rapid aerobic biodegradation, with half-lives reported to be as short as 0.36 and 1.7 days. echemi.com The initial oxidation step would likely form the corresponding aldehyde, followed by further oxidation to a carboxylic acid. The methylthio group's fate is less certain but could involve oxidation to sulfoxide (B87167) and sulfone derivatives. In general, aerobic biodegradation is a major pathway for the removal of many organic pollutants from wastewater and surface waters. frontiersin.org Research on other organosulfur compounds, such as sulfolane, has demonstrated that aerobic biodegradation is a significant removal pathway, whereas anaerobic degradation was not observed under the tested conditions. nih.gov
Under anaerobic conditions , which are common in sediments, flooded soils, and anaerobic digesters in wastewater treatment plants, the degradation pathways differ. For 1-Hexanol, anaerobic biodegradation rates of 75% and 83% have been measured over seven days. echemi.com The anaerobic transformation of organosulfur compounds can lead to the formation of various volatile sulfur compounds like hydrogen sulfide (B99878), methanethiol (B179389), and dimethyl sulfide. tandfonline.com The biodegradation of azo dyes, for instance, often involves an initial anaerobic step to reduce the azo linkage, followed by aerobic degradation of the resulting aromatic amines. wur.nl This sequential anaerobic/aerobic process is crucial for the complete mineralization of certain complex organic molecules. wur.nl For "1-Hexanol, 6-(methylthio)-", anaerobic microbes could potentially cleave the C-S bond, releasing methanethiol, while the hexanol backbone is metabolized through other pathways.
Table 1: Biodegradation Data for Related Compounds
| Compound | Condition | Degradation Rate/Half-life | Environment |
|---|---|---|---|
| 1-Hexanol | Aerobic | 0.36 - 1.7 days (half-life) | Aquatic Systems |
| 1-Hexanol | Anaerobic | 75% - 83% in 7 days | Synthetic Sewage |
| Sulfolane | Aerobic | Biodegradation observed | Contaminated Aquifer |
| Sulfolane | Anaerobic | No degradation observed | Contaminated Aquifer |
This table summarizes findings from sources echemi.comnih.gov on compounds structurally related to "1-Hexanol, 6-(methylthio)-" to infer its potential biodegradability.
The breakdown of "1-Hexanol, 6-(methylthio)-" is mediated by specific microbial populations and the enzymes they produce. The initial step in the metabolism of the alcohol moiety is typically catalyzed by alcohol dehydrogenases (ADHs) . These enzymes are widespread in microorganisms and are responsible for the reversible oxidation of alcohols to aldehydes or ketones. researchgate.netfrontiersin.org ADHs are zinc-containing enzymes that utilize cofactors like NAD+ for the oxidation reaction. researchgate.net The resulting aldehyde can then be further oxidized to a carboxylic acid by aldehyde dehydrogenases. industrialchemicals.gov.au Many bacteria found in various environments, including the gastrointestinal tract, possess significant alcohol dehydrogenase activity, enabling them to metabolize alcohols like ethanol (B145695) and produce acetaldehyde. nih.gov
Microbial communities capable of degrading organosulfur compounds are diverse and play a crucial role in the global sulfur cycle. wur.nl For instance, sulfate-reducing bacteria are known to be involved in the anaerobic transformation of organosulfur compounds like methionine, leading to the production of methanethiol. tandfonline.com Other bacteria, such as Cupriavidus pinatubonensis, have demonstrated pathways for the degradation of sulfonated organosulfur compounds. pnas.org The degradation of complex organosulfur molecules often requires a consortium of different microbial species, each performing a specific step in the breakdown process. The presence of an additional carbon source can enhance the biodegradation of organosulfur compounds by promoting the growth of functional bacteria and the formation of biofilms. nih.gov
Organosulfur compounds are ubiquitous in the environment, originating from both natural sources (e.g., decomposition of biological matter) and anthropogenic activities (e.g., industrial processes). wur.nl Their degradation in environmental matrices like soil, water, and sediments is a vital part of biogeochemical sulfur cycling.
Microbial processes are responsible for over 90% of the transformation of volatile organosulfur compounds, such as dimethyl sulfide (DMS), in aquatic environments before they can be emitted to the atmosphere. wur.nl These processes include the reduction of DMS to methanethiol and hydrogen sulfide, and the oxidation of methanethiol to dimethyl disulfide. wur.nl The degradation of these compounds is influenced by the specific geochemical conditions of the environment. For example, different degradation patterns for DMS and methanethiol have been observed in iron-rich versus sulfide-rich sediments. whiterose.ac.uk
In contaminated environments, such as aquifers polluted with industrial chemicals like sulfolane, the presence of oxygen has been identified as a key factor limiting natural attenuation. nih.gov While aerobic biodegradation can occur, the process can be slow and may be hindered by co-contaminants like hydrocarbons. nih.gov
Abiotic Degradation Mechanisms
In addition to biodegradation, "1-Hexanol, 6-(methylthio)-" can be degraded by non-biological processes, including photodegradation and other chemical transformations.
Photodegradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. In the atmosphere, organic compounds can react with photochemically generated radicals, such as the hydroxyl radical (OH). The rate of this reaction is a primary determinant of a chemical's atmospheric lifetime. For volatile organosulfur compounds like diethyl sulfide, chlorine-atom-initiated oxidation can also be a significant degradation pathway, especially in marine or coastal environments. conicet.gov.ar
In aquatic environments, photodegradation can occur through two main mechanisms: direct photolysis, where the compound itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances in the water (photosensitizers) such as dissolved organic matter. epa.gov The presence of phytoplankton can influence photodegradation rates, as they can both absorb light, reducing its availability for direct photolysis, and produce reactive oxygen species that contribute to indirect photolysis. repec.org For many organic pollutants, photolysis is a significant transformation pathway, especially in the upper layers of lakes and rivers where sunlight penetration is greatest. epa.gov While specific data for "1-Hexanol, 6-(methylthio)-" is unavailable, its aliphatic structure suggests it is less likely to undergo direct photolysis, but it may be susceptible to indirect photolytic processes.
Beyond photodegradation, other abiotic chemical reactions can contribute to the transformation of "1-Hexanol, 6-(methylthio)-". The thioether group (-S-CH₃) is susceptible to oxidation. Chemical oxidants present in the environment could potentially convert the sulfide to a sulfoxide and subsequently to a sulfone. These oxidized products generally have different properties, such as increased water solubility and altered biodegradability.
Hydrolysis, the reaction with water, is a potential degradation pathway for some functional groups. However, the ether linkage in the methylthio group and the alcohol group of "1-Hexanol, 6-(methylthio)-" are generally stable to hydrolysis under typical environmental pH conditions. Abiotic degradation of dimethylsulfoniopropionate (DMSP) to dimethyl sulfide has been observed and attributed to alkaline hydrolysis, suggesting that under certain pH conditions, abiotic reactions can play a role in the transformation of organosulfur compounds. tandfonline.com
Table 2: Summary of Potential Degradation Pathways
| Degradation Type | Process | Key Factors | Potential Products |
|---|---|---|---|
| Biodegradation | Aerobic Metabolism | Oxygen, Microbial Communities, Alcohol Dehydrogenases | Aldehydes, Carboxylic Acids, Sulfoxides |
| Anaerobic Metabolism | Anoxic conditions, Sulfate-reducing bacteria | Methanethiol, Hydrogen Sulfide | |
| Abiotic Degradation | Photodegradation | Sunlight (UV), Photosensitizers, Radicals | Oxidized products, Cleavage products |
| Chemical Transformation | pH, Chemical Oxidants | Sulfoxides, Sulfones |
This table provides a conceptual summary of the likely environmental fate of "1-Hexanol, 6-(methylthio)-" based on the chemistry of its functional groups and data from related compounds.
Environmental Occurrence and Distribution
The environmental presence and distribution of "1-Hexanol, 6-(methylthio)-" are not well-documented in scientific literature, with available information primarily from chemical suppliers, indicating its status as a rare chemical for which analytical data is not extensively collected. sigmaaldrich.comsigmaaldrich.com However, insights into its likely environmental behavior can be drawn from studies on related alkylthio alkanols and long-chain alcohols.
The biogeochemical cycling of organic sulfur compounds is a critical component of the global sulfur cycle. nsf.govpitt.edu Microorganisms play a central role in the transformation and degradation of alcohols in various environments. numberanalytics.com In marine and terrestrial ecosystems, sulfur-containing metabolites are synthesized by organisms and subsequently released into the environment, where they are taken up and metabolized by other microbes. nsf.gov The environmental distribution of long-chain alcohols and their derivatives is influenced by their physicochemical properties. Generally, as the carbon chain length increases, water solubility decreases while sorption to soil and sediment increases. nih.govsantos.com For instance, linear alcohols with 12 or more carbons are highly sorptive to activated sludge and river solids. nih.gov This suggests that "1-Hexanol, 6-(methylthio)-", with its six-carbon chain, would likely exhibit some degree of sorption to organic matter in soil and sediment, potentially influencing its mobility and bioavailability in the environment.
Methane seep ecosystems in the North Sea have been shown to host microbial communities that actively cycle sulfur and incorporate methane-derived carbon into fatty acids and alcohols. copernicus.org While not directly identifying "1-Hexanol, 6-(methylthio)-", this research highlights environments where the microbial production and transformation of a diverse range of organic sulfur compounds, including alcohols, occur. copernicus.org
Table 1: Physicochemical Properties and Environmental Fate of Related Alcohols
| Compound/Class | Carbon Chain Length | Water Solubility | Sorption Potential | Biodegradability |
| Linear Alcohols | C12 | Low | High (Kd = 3,000 L/kg) | Readily biodegradable |
| C14 | Very Low | High (Kd = 8,490 L/kg) | Readily biodegradable | |
| C16 | Very Low | High (Kd = 23,800 L/kg) | Readily biodegradable | |
| C18 | Very Low | High (Kd = 78,700 L/kg) | Readily biodegradable | |
| Aliphatic Alcohol Ethoxylate | C12-C15 | High | Low to Moderate | Readily biodegradable |
| Data sourced from environmental assessments of long-chain alcohols and their ethoxylates. nih.govsantos.comsantos.com |
Formation in Natural Systems (e.g., from biological precursors in plants)
Direct evidence for the natural formation of "1-Hexanol, 6-(methylthio)-" is currently lacking in published research. However, the biosynthesis of structurally similar volatile sulfur compounds (VSCs) in plants and microorganisms provides a strong basis for postulating its potential formation pathways.
The general mechanism for the formation of many VSCs in plants involves the enzymatic breakdown of sulfur-containing precursors, most notably the amino acid methionine. nih.govacs.org In many fruits, the biosynthesis of volatile esters, aldehydes, and alcohols is linked to the lipoxygenase (LOX) pathway, which breaks down fatty acids. nih.gov It is plausible that a similar pathway, integrating a sulfur-containing precursor, could lead to the formation of alkylthio alkanols.
For the related compound, 3-(methylthio)-1-hexanol (B1580877), found in passion fruit, its formation is thought to occur via the methylation of 3-mercaptohexanol (3MH). jfda-online.com The precursor, 3MH, is a well-known contributor to the aroma of grapefruit and is formed from precursors present in the fruit. jfda-online.com This suggests a two-step process: the formation of a mercaptoalkanol followed by methylation.
A proposed general pathway for the formation of ω-thioalcohols in plants could therefore involve:
Formation of a Hexenyl Precursor: The lipoxygenase pathway acting on linoleic or linolenic acid can produce C6 aldehydes and alcohols, such as hexanal (B45976) and 1-hexanol.
Introduction of a Thiol Group: An enzyme, potentially a glutathione (B108866) S-transferase or a related enzyme, could catalyze the addition of a sulfur-containing compound (e.g., hydrogen sulfide, cysteine) to the terminal end of a C6 precursor.
Methylation: A subsequent enzymatic methylation step, likely involving an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, would add a methyl group to the thiol, forming the methylthio ether linkage.
The biosynthesis of plant hormones and other volatile compounds is intricately linked to primary metabolic pathways like glycolysis and the metabolism of amino acids. nih.gov Therefore, the building blocks for "1-Hexanol, 6-(methylthio)-" would ultimately derive from these central metabolic routes.
Table 2: Key Enzymes and Precursors in the Biosynthesis of Volatile Sulfur Compounds
| Enzyme Class | Precursor(s) | Product(s)/Intermediate(s) | Relevance to Alkylthio Alkanol Formation |
| Cysteine Sulfoxide Lyases | Cysteine sulfoxides | Thiosulfinates, disulfides, other VSCs | Key enzymes in the formation of sulfur volatiles in Allium and Brassica species. acs.org |
| Lipoxygenase (LOX) | Linoleic/Linolenic acid | C6 and C9 aldehydes and alcohols | Provides the carbon backbone for C6 alcohols. nih.gov |
| Methyltransferases (e.g., SMT) | S-adenosyl-L-methionine (SAM), thiol-containing compounds | Methylated sulfur compounds | Responsible for the final methylation step to form the methylthio group. |
| Glutathione S-Transferases (GSTs) | Glutathione, electrophilic substrates | Glutathione conjugates | Potentially involved in the addition of the sulfur moiety to the carbon chain. |
| This table is a generalized representation based on known biosynthetic pathways of related compounds. |
Emerging Research Applications and Future Directions for 1 Hexanol, 6 Methylthio
Research in Chemical Biology and Bio-Inspired Chemistry
Currently, there is a notable absence of specific published research investigating the applications of 1-Hexanol (B41254), 6-(methylthio)- within the fields of chemical biology and bio-inspired chemistry. While related sulfur-containing compounds, such as thiols, are extensively used as linkers and probes in biological systems, dedicated studies on the methylthio ether functionality of this particular hexanol derivative in biological contexts have not been prominently reported in available scientific literature. Future research could potentially explore its role as a building block in the synthesis of bioactive molecules or its interactions with biological systems, but such applications remain speculative at present.
Potential in Materials Science and Nanotechnology Research
The potential for 1-Hexanol, 6-(methylthio)- in materials science is an area that warrants further investigation, though specific research is sparse. The interest in bifunctional molecules for surface modification and material integration provides a logical framework for its potential applications.
Research into the functionalization of gold nanoparticles has heavily utilized the thiol analogue of this compound, 6-Mercapto-1-hexanol (B159029). nih.gov The terminal thiol (-SH) group in 6-Mercapto-1-hexanol forms a stable gold-sulfur bond, making it an effective agent for creating self-assembled monolayers on gold surfaces and improving the conjugation of other molecules. nih.govchemimpex.com
However, for 1-Hexanol, 6-(methylthio)-, the sulfur atom is part of a methylthio ether group (-SCH3). This chemical group does not exhibit the same strong affinity for gold surfaces as a thiol group. Consequently, there is no significant body of research demonstrating its use in the development of functionalized gold nanoparticles. Future studies could explore alternative methods for its attachment to material surfaces, but it is not a direct analogue for the thiol-based chemistry widely employed in this area.
While the related compound 6-Mercapto-1-hexanol is noted for its use in formulating polymeric materials to enhance the durability and adhesion of coatings, specific research detailing the integration of 1-Hexanol, 6-(methylthio)- into polymer and coating systems is not currently available. chemimpex.com The presence of both a hydroxyl group and a methylthio group suggests theoretical potential for its use as a monomer or additive in polymerization reactions, but empirical data and detailed research findings on this topic are lacking.
Flavor and Fragrance Chemistry Research
The field of flavor and fragrance chemistry is a primary area where sulfur-containing organic compounds are investigated for their unique sensory properties. While direct research on 1-Hexanol, 6-(methylthio)- is limited, its potential is suggested by its structural characteristics and by comparison with its well-studied isomer, 3-(Methylthio)-1-hexanol (B1580877). cymitquimica.com
1-Hexanol, 6-(methylthio)- is described as having distinct odor characteristics that suggest potential applications in fragrance formulations. cymitquimica.com However, detailed research findings on its specific odor profile, aroma threshold values, and applications are not extensively documented.
In contrast, its isomer, 3-(Methylthio)-1-hexanol (CAS 51755-66-9), is a well-established fragrance and flavor ingredient. sigmaaldrich.comsigmaaldrich.cominnospk.com It is known for its complex organoleptic profile, which includes notes described as green, vegetable, spicy, pungent, earthy, and sulfurous. sigmaaldrich.com It is a key intermediate used to create specific sulfurous and metallic notes in flavor and fragrance formulations and is found naturally in foods like passion fruit. innospk.comchemicalbook.com The extensive research and commercial use of the 3-isomer highlight the potential for other isomers like 1-Hexanol, 6-(methylthio)-, though specific sensory data for the latter remains to be published.
Investigation of Structure-Odor/Flavor Relationships
A critical area of ongoing research in the flavor and fragrance industry is the elucidation of structure-odor relationships (SORs) and structure-activity relationships (SARs). For sulfur-containing compounds like 1-Hexanol, 6-(methylthio)-, the position and nature of the sulfur group are paramount in defining its sensory profile. While specific sensory data for 1-Hexanol, 6-(methylthio)- is not extensively documented in scientific literature, valuable insights can be drawn from its isomers and related molecules.
For instance, its isomer, 3-(methylthio)-1-hexanol, is noted for a complex and potent odor profile. innospk.comsigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com This suggests that 1-Hexanol, 6-(methylthio)- is also likely to be a high-impact aroma chemical, characterized by a low odor threshold. thegoodscentscompany.comperflavory.com The sensory characteristics of 3-(methylthio)-1-hexanol are described with a range of descriptors, highlighting the multifaceted nature of sulfurous aromas.
Table 1: Sensory Descriptors for 3-(Methylthio)-1-hexanol
| Category | Descriptors |
|---|---|
| Sulfurous/Pungent | Sulfurous, Pungent, Metallic, Onion, Garlic innospk.comsigmaaldrich.comchemicalbook.comperflavory.com |
| Green/Vegetable | Green, Vegetable, Leafy, Earthy sigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Spicy | Spicy chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
Future research would aim to systematically investigate the organoleptic properties of 1-Hexanol, 6-(methylthio)-. This would involve sensory panel evaluations to determine its precise odor and flavor profile, as well as establishing its odor detection threshold. Comparative studies with its isomers, such as 3-(methylthio)-1-hexanol, and its parent alcohol, 1-hexanol (which has a mild, sweet, green, and fruity odor), would provide a clearer understanding of how the terminal methylthio group influences its sensory perception. guidechem.comwikipedia.orgregulations.govnih.govthegoodscentscompany.com Such studies are fundamental for predicting the sensory characteristics of novel sulfur-containing compounds and for their targeted application in the food and fragrance industries.
Synthetic Routes for High-Impact Aroma Chemicals
The development of efficient and scalable synthetic routes is crucial for the commercial viability of high-impact aroma chemicals. While specific synthetic pathways for 1-Hexanol, 6-(methylthio)- are not widely published in academic literature, general methodologies for the synthesis of thioethers and thiols can be applied.
A plausible synthetic approach could involve the nucleophilic substitution of a suitable 6-halo-1-hexanol derivative with a methylthiolate salt. Alternatively, the reaction of 1,6-hexanediol (B165255) could be explored, where one hydroxyl group is selectively converted to a leaving group, followed by reaction with a methylthio nucleophile. The selective functionalization of a diol presents a common challenge in organic synthesis, often requiring protecting group strategies to achieve the desired outcome.
Another potential route could start from a precursor already containing the sulfur atom, which is then elaborated to the final product. For instance, the reduction of a carboxylic acid or ester derivative of a 6-(methylthio)hexanoic acid could yield the desired alcohol.
Future research in this area will likely focus on the development of stereoselective syntheses, as chirality can significantly impact the odor profile of a molecule. Furthermore, there is a growing demand for synthetic methods that are not only efficient but also adhere to the principles of green chemistry, minimizing waste and the use of hazardous reagents. The expertise of companies specializing in the manufacturing of high-impact aroma chemicals, particularly those with a focus on sulfur and heterocyclic chemistries, will be instrumental in optimizing the production of 1-Hexanol, 6-(methylthio)-. thegoodscentscompany.comperflavory.com
Analytical Studies in Food and Beverage Matrices
The identification and quantification of volatile sulfur compounds in complex food and beverage matrices present a significant analytical challenge due to their typically low concentrations and high reactivity. Advanced analytical techniques are required to accurately profile these potent aroma compounds.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds in food. For the detection of trace-level sulfur compounds, a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD), can be used in conjunction with GC to enhance selectivity and sensitivity.
To overcome matrix effects and to concentrate the analytes of interest, various sample preparation techniques are employed. These include:
Solid-phase microextraction (SPME): A solvent-free extraction method that is widely used for the analysis of volatile and semi-volatile compounds in food and beverages.
Stir bar sorptive extraction (SBSE): A technique that offers a higher extraction phase volume compared to SPME, leading to lower detection limits for trace analytes.
Solvent-assisted flavor evaporation (SAFE): A distillation technique performed under high vacuum to gently isolate volatile compounds from a non-volatile matrix.
Future analytical research will likely focus on the development of more sensitive and high-throughput methods for the routine analysis of 1-Hexanol, 6-(methylthio)- in various food and beverage products. This could involve the use of two-dimensional gas chromatography (GCxGC) for enhanced separation of complex samples and the application of novel derivatization strategies to improve the chromatographic and mass spectrometric properties of sulfur-containing compounds. mdpi.com The establishment of validated analytical methods is a prerequisite for understanding the occurrence and flavor contribution of 1-Hexanol, 6-(methylthio)- in different food systems.
Prospects for Sustainable Chemical Production and Green Chemistry Applications
The chemical industry is increasingly moving towards more sustainable and environmentally friendly production methods. This trend is particularly relevant for the flavor and fragrance industry, where there is a strong consumer demand for natural and sustainably sourced ingredients. chemicalmarket.net The principles of green chemistry offer a framework for developing more sustainable synthetic routes to aroma chemicals like 1-Hexanol, 6-(methylthio)-.
Key areas of research for the sustainable production of this compound include:
Biocatalysis: The use of enzymes or whole-cell systems to catalyze chemical reactions offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov For the synthesis of 1-Hexanol, 6-(methylthio)-, biocatalytic approaches could involve the use of enzymes for the selective functionalization of a hexane (B92381) backbone or for the formation of the C-S bond. researchgate.netnih.gov
Renewable Feedstocks: The utilization of renewable starting materials, such as those derived from biomass, is a central tenet of green chemistry. chalmers.se Research into the conversion of bio-based platform chemicals into valuable aroma compounds is an active area of investigation. Companies in the aroma chemical sector are increasingly offering products derived from renewable raw materials and employing green energy in their manufacturing processes. lanxess.comarogreen.combasf.com
Atom Economy and Waste Minimization: The design of synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) and minimize the generation of waste is a fundamental goal of green chemistry. This involves the use of catalytic reactions and the avoidance of stoichiometric reagents and protecting groups.
Future research will likely focus on integrating these green chemistry principles into the synthesis of 1-Hexanol, 6-(methylthio)-. The development of robust and efficient biocatalytic systems and the exploration of novel bio-based feedstocks will be crucial for the economically viable and sustainable production of this and other high-impact aroma chemicals.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for identifying and quantifying 1-Hexanol, 6-(methylthio)- in complex mixtures?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary technique for volatile compound identification, as demonstrated in aroma studies . For quantification, use internal standards (e.g., deuterated analogs) to account for matrix effects. Calibration curves should be validated against certified reference materials. NIST mass spectral libraries can aid in peak assignment, though retention indices should be cross-referenced for accuracy .
Q. How can researchers safely handle 1-Hexanol, 6-(methylthio)- given its toxicity profile?
- Protocol : Use nitrile or butyl rubber gloves (12–15 mil thickness) for direct contact, as these materials offer >4 hours of protection against permeation . Work in a fume hood to avoid inhalation, and store the compound in sealed containers at 2–8°C . Acute toxicity (H302, H315) mandates medical observation for 48 hours post-exposure .
Q. What synthetic routes are available for 1-Hexanol, 6-(methylthio)-?
- Approach : Thiolation of 1-hexanol precursors (e.g., 6-chloro-1-hexanol) using methylthiol nucleophiles under basic conditions (e.g., KOH/ethanol). Purify via fractional distillation (bp 61–62°C at 10 mmHg) . Confirm purity via GC-MS or NMR, noting potential byproducts like disulfides .
Advanced Research Questions
Q. How does the presence of 1-Hexanol, 6-(methylthio)- influence combustion kinetics in biofuel blends?
- Experimental Design : Conduct oxidation studies in pressurized jet-stirred reactors (10 atm) to simulate engine conditions. Monitor intermediate species (e.g., aldehydes, ketones) via in-situ FTIR or GC sampling. Compare experimental data with kinetic models (e.g., mechanisms with 600+ species) to identify dominant reaction pathways, such as H-abstraction at the methylthio group .
Q. What contradictions exist in the reported solubility and stability of 1-Hexanol, 6-(methylthio)-, and how can they be resolved?
- Analysis : While dimethylformamide (DMF) is cited as a solvent , inconsistencies arise from impurities (e.g., oxidizing agents) that degrade the compound. Use Karl Fischer titration to verify water content in solvents. Stability tests under inert atmospheres (N₂/Ar) can isolate degradation mechanisms (e.g., hydrolysis or oxidation) .
Q. How can 1-Hexanol, 6-(methylthio)- be utilized as a biomarker in early-stage disease diagnostics?
- Method : Employ GC-ion mobility spectrometry (GC-IMS) to detect trace volatile organic compounds (VOCs) in biological matrices (e.g., serum). Pair with machine learning (e.g., random forest algorithms) to distinguish disease states. Statistically validate differences in VOC levels (e.g., 1-Hexanol, 6-(methylthio)-) using t-tests (p < 0.05) across clinical cohorts .
Q. What role does 1-Hexanol, 6-(methylthio)- play in aroma modulation, and how can its odor activity value (OAV) be optimized?
- Study Design : Quantify OAVs via GC-olfactometry and threshold testing. For example, in wine or fruit matrices, combine headspace solid-phase microextraction (HS-SPME) with sensory panels. Adjust concentrations to sub-threshold levels to assess synergistic effects with other VOCs (e.g., 3-mercaptohexanol) .
Data Contradictions and Validation Strategies
Q. Why do discrepancies exist in mass spectral data for 1-Hexanol, 6-(methylthio)- across databases?
- Resolution : Cross-reference NIST Standard Reference Database 69 with experimental spectra generated using electron ionization (70 eV). Verify isomer differentiation (e.g., 3- vs. 6-methylthio isomers) via retention index alignment on polar columns (e.g., DB-WAX) .
Q. How does pressure variation (1–10 bar) affect flame propagation in 1-Hexanol, 6-(methylthio)-/air mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
